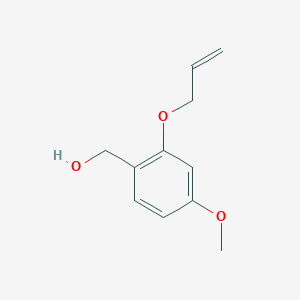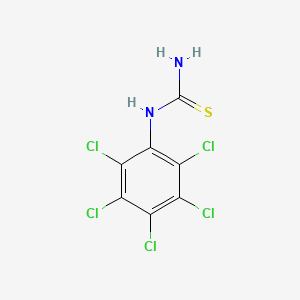
2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-Boc-aminothiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Boc-aminothiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
2-aminothiazole+Boc-Cl→Methyl 2-Boc-aminothiazole-4-carboxylate
Industrial Production Methods
On an industrial scale, the production of Methyl 2-Boc-aminothiazole-4-carboxylate can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
Methyl 2-Boc-aminothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the thiazole ring.
Coupling: Palladium catalysts are often employed in coupling reactions involving Methyl 2-Boc-aminothiazole-4-carboxylate.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can be further functionalized for use in medicinal chemistry and material science.
科学研究应用
Methyl 2-Boc-aminothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Methyl 2-Boc-aminothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-Aminothiazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl 2-amino-5-benzylthiazole-4-carboxylate: Contains a benzyl group, which can enhance its biological activity.
Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-Boc-aminothiazole-4-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and drug development.
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)7-12-5(6(11)17-7)8(13)15-4/h11H2,1-4H3 |
InChI 键 |
MPYWJBQIEJDOEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)





![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)


